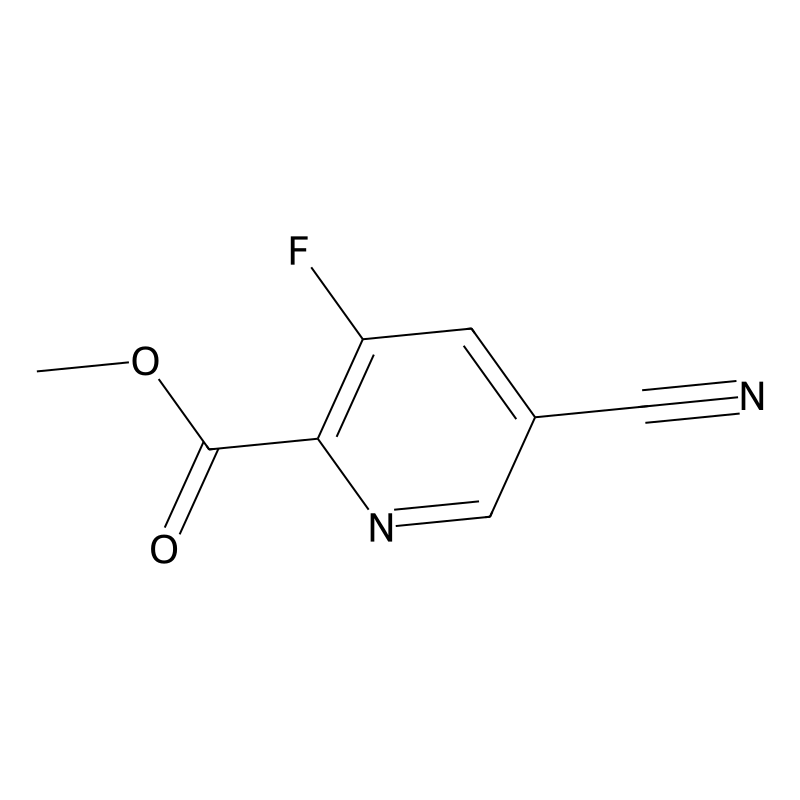

Methyl 5-cyano-3-fluoropicolinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 5-cyano-3-fluoropicolinate is an organic compound with the molecular formula and a CAS number of 1200498-42-5. It features a pyridine ring substituted with a cyano group and a fluorine atom, making it a member of the picolinate family. The compound is characterized by its distinctive structural arrangement, which includes a methyl ester group attached to the nitrogen-containing heterocycle. Its unique combination of functional groups contributes to its chemical reactivity and potential applications in various fields.

- Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Fluorination: The fluorine atom on the pyridine ring can be replaced or modified through electrophilic aromatic substitution reactions, particularly under conditions that favor C-H activation.

- Cyanomethylation: This compound can be used as a precursor in cyanomethylation reactions, where it can react with electrophiles to introduce additional carbon chains or functional groups .

Methyl 5-cyano-3-fluoropicolinate can be synthesized through multiple methods:

- Direct Fluorination: Utilizing silver(II) fluoride as a reagent allows for selective fluorination at the C-H bond adjacent to the nitrogen atom in pyridine derivatives .

- Cyanation Reactions: The introduction of the cyano group can be achieved through reactions involving cyanide sources, often facilitated by catalysts or specific reaction conditions .

- Esterification: The final methyl ester can be formed through conventional esterification techniques involving methyl alcohol and the corresponding acid derivative.

These methods highlight the versatility and accessibility of synthesizing this compound for research and industrial purposes.

Methyl 5-cyano-3-fluoropicolinate has potential applications in several areas:

- Agricultural Chemistry: Its structural characteristics may lend it utility as a herbicide or pesticide, targeting specific plant metabolic pathways.

- Pharmaceutical Development: The compound's unique functionalities make it a candidate for developing new therapeutic agents, particularly in oncology or infectious diseases.

- Material Science: Its properties may also find applications in creating advanced materials with specific chemical resistance or reactivity profiles.

Interaction studies involving methyl 5-cyano-3-fluoropicolinate focus on its reactivity with biological systems and other chemical compounds. Preliminary findings suggest that its interactions with enzymes or receptors could lead to significant biological effects, although detailed studies are necessary to elucidate these mechanisms fully .

Several compounds share structural similarities with methyl 5-cyano-3-fluoropicolinate, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 6-chloro-3-fluoropicolinate | Contains chlorine instead of cyano group | |

| Methyl 3-fluoro-6-methylpicolinate | Methyl substitution at different position | |

| Ethyl 6-chloro-3-fluoropicolinate | Ethyl group introduces different steric effects | |

| Methyl 6-chloro-5-fluoropicolinate | Similarity in halogen substitution |

The uniqueness of methyl 5-cyano-3-fluoropicolinate lies in its combination of both cyano and fluorine groups on the picolinate structure, which may enhance its reactivity and biological activity compared to its analogs.

Traditional approaches to fluorinated picolinates have relied primarily on established methodologies adapted from general aromatic fluorination chemistry. The synthesis typically begins with readily available picolinic acid derivatives that undergo selective fluorination at the 3-position [1] [2] [3].

The most established route involves the Balz-Schiemann reaction, where the corresponding diazonium salt is treated with fluoroboric acid to introduce the fluorine atom. This classical approach provides moderate yields (typically 45-70%) but requires harsh conditions including the handling of potentially explosive diazonium intermediates [4].

Nucleophilic aromatic substitution represents another traditional pathway, where chlorinated or brominated picolinate precursors undergo fluoride exchange. This method typically employs potassium fluoride in polar aprotic solvents such as dimethylsulfoxide or dimethylformamide at elevated temperatures (150-200°C) [5] [6]. The reaction proceeds through a standard SNAr mechanism, with the electron-withdrawing cyano group activating the aromatic ring toward nucleophilic attack.

Electrophilic fluorination using reagents such as Selectfluor has also been applied to picolinate systems. This approach offers milder conditions (0-25°C) and good functional group tolerance, making it particularly suitable for substrates containing sensitive functionalities [7]. The reaction typically proceeds in acetonitrile or dichloromethane with yields ranging from 70-95%.

Halogen Exchange (Halex) Reaction Pathways

The Halex reaction represents one of the most industrially relevant approaches for synthesizing fluorinated picolinates. This process involves the nucleophilic displacement of chloride or bromide by fluoride anion, typically using potassium fluoride as the fluorinating agent [1] [2] [8].

The reaction mechanism proceeds through a classical bimolecular nucleophilic aromatic substitution (SNAr) pathway. The electron-deficient pyridine ring, further activated by the cyano substituent, facilitates fluoride attack at the halogenated position. The process typically requires elevated temperatures (150-250°C) and polar aprotic solvents such as dimethylsulfoxide, dimethylformamide, or sulfolane [8] [3].

Phase transfer catalysts play a crucial role in Halex reactions by enhancing the solubility and reactivity of the fluoride anion. Common additives include tetramethylammonium chloride (TMAC), 18-crown-6, and cryptand-222 [8] [5]. These agents form complexes with the potassium cation, thereby increasing the nucleophilicity of the fluoride anion in organic media.

Industrial implementations of the Halex process for picolinate synthesis typically employ continuous flow reactors to ensure consistent product quality and improve heat management. The reaction conditions are carefully optimized to balance conversion rates with selectivity, typically achieving yields of 70-95% with minimal by-product formation [8].

Temperature control is critical in Halex reactions, as excessive heat can lead to decomposition of the cyano group or formation of unwanted regioisomers. The optimal temperature range for picolinate fluorination is typically 165-180°C, representing a compromise between reaction rate and product stability [8].

Nucleophilic Fluorination Methods

Potassium Fluoride-Based Approaches

Potassium fluoride serves as an attractive fluorinating agent due to its low cost, safety profile, and environmental compatibility. However, its limited solubility in organic solvents presents significant challenges that must be addressed through careful reaction design [5] [6] [9].

The activation of potassium fluoride for nucleophilic fluorination typically involves the use of crown ethers or cryptands as phase transfer agents. 18-crown-6 has proven particularly effective, forming stable complexes with potassium cations and thereby increasing fluoride nucleophilicity [6] [10]. The optimal stoichiometry typically involves a 1:1 ratio of KF to crown ether, although slight excesses of the crown ether can improve reaction rates.

Solvent selection is crucial for KF-based fluorination. Acetonitrile provides an excellent balance of fluoride solubility and reaction efficiency, while dimethylformamide offers higher fluoride solubility but may complicate product isolation [5] [9]. Dimethyl sulfoxide provides the highest fluoride solubility but requires careful temperature control to prevent decomposition.

Recent advances have focused on developing anhydrous conditions to prevent hydrolysis of the fluoride source. Azeotropic drying using acetonitrile followed by thermal activation at 105°C has proven effective for removing trace water that can interfere with fluorination efficiency [11].

Temperature optimization studies have shown that reactions conducted at 82-140°C provide optimal yields while minimizing decomposition. Higher temperatures (>160°C) lead to significant volatile losses and decreased collection efficiency [11].

Role of Additive Promoters in Fluorination

The effectiveness of nucleophilic fluorination can be significantly enhanced through the use of carefully selected additive promoters. These compounds function by increasing fluoride nucleophilicity, improving phase transfer, or stabilizing reactive intermediates [5] [12] [6].

Quaternary ammonium salts represent the most widely used class of fluorination promoters. Tributylmethylammonium chloride and tetraphenylphosphonium chloride have emerged as particularly effective agents, providing improved fluorination yields compared to reactions conducted without additives [5]. These compounds function by forming ion pairs with fluoride anions, thereby increasing their solubility and nucleophilicity in organic media.

Crown ethers and cryptands offer complementary activation mechanisms by complexing with alkali metal cations. 18-crown-6 is particularly effective with potassium fluoride, while cryptand-222 provides superior activation but at higher cost [6] [10]. The choice between these agents depends on the specific substrate and reaction conditions.

Hydrogen bonding promoters have emerged as a novel class of fluorination additives. Bulky diols such as 1,4-bis(2-hydroxy-2-propyl)benzene can accelerate nucleophilic fluorination when used in combination with crown ethers [6]. These compounds activate the fluoride anion through hydrogen bonding interactions, leading to significant rate enhancements.

Organoborate catalysts represent a cutting-edge approach to fluorination promotion. Compounds such as triethylborane and 3,5-(CF3)2C6H3-BPin have been shown to facilitate phase transfer of cesium fluoride while maintaining good fluoride transfer efficiency [12]. These catalysts offer the advantage of being recoverable and reusable, making them attractive for industrial applications.

Direct Fluorination Techniques

Direct fluorination using elemental fluorine offers unique advantages for synthesizing fluorinated picolinates, particularly in terms of reaction efficiency and product purity. The PERFECT method (Perfluorinated Compound Preparation from Fluorine) represents a sophisticated approach that enables controlled introduction of fluorine atoms under mild conditions [13] [14].

The process typically involves the use of dilute fluorine gas (10-20% F2 in nitrogen) to minimize the risk of over-fluorination and explosive reactions. Copper nitrate serves as an effective catalyst, facilitating selective fluorination while preventing decomposition of sensitive functional groups [15] [16].

Temperature control is crucial in direct fluorination, with optimal conditions typically ranging from 0-25°C. Lower temperatures favor selective monofluorination, while higher temperatures can lead to multiple substitution or degradation of the cyano group [15] [16].

Solvent selection for direct fluorination requires careful consideration of chemical compatibility with elemental fluorine. Acetonitrile has proven particularly suitable, providing good substrate solubility while remaining stable under fluorination conditions [15] [16]. Chlorofluorocarbon solvents offer superior chemical inertness but raise environmental concerns.

Real-time monitoring of direct fluorination reactions using infrared spectroscopy enables precise control of the fluorination process. This technique allows for immediate detection of product formation and can prevent over-fluorination by monitoring the consumption of starting material [15].

Industrial applications of direct fluorination for picolinate synthesis typically employ continuous flow reactors to ensure consistent product quality and improve safety. The gas-liquid contact is optimized through specialized reactor designs that maximize mass transfer while minimizing residence time [13].

Synthetic Route Optimization Parameters

Temperature Considerations

Temperature optimization represents a critical parameter in fluorinated picolinate synthesis, with different methodologies requiring distinct thermal profiles for optimal performance. The relationship between temperature and reaction outcome is complex, involving considerations of reaction kinetics, thermodynamic stability, and side reaction formation [17] [18] [11].

For Halex reactions, the optimal temperature range typically spans 150-180°C, representing a balance between acceptable reaction rates and product stability. Temperatures below 150°C result in incomplete conversion and extended reaction times, while temperatures above 200°C can lead to decomposition of the cyano group and formation of unwanted by-products [8].

Nucleophilic fluorination with potassium fluoride typically requires temperatures of 82-140°C for optimal yields. Kinetic studies have shown that reaction rates increase exponentially with temperature, but selectivity may decrease at higher temperatures due to competing side reactions [11]. The activation energy for fluoride nucleophilic attack on picolinate substrates typically ranges from 43-73 kJ/mol, depending on the specific substitution pattern [18].

Direct fluorination proceeds optimally at much lower temperatures (0-25°C), with the exothermic nature of the fluorination reaction providing the driving force for product formation. Temperature increases beyond 25°C can lead to loss of selectivity and increased formation of poly-fluorinated products [15] [16].

Electrochemical fluorination requires careful temperature control in the range of 70-300°C, with optimal conditions typically around 150°C. Higher temperatures improve reaction rates but may lead to electrode degradation and reduced product selectivity [19].

Solvent Selection Criteria

Solvent selection profoundly influences the success of fluorinated picolinate synthesis, affecting both reaction efficiency and product quality. The ideal solvent must balance multiple requirements including substrate solubility, fluoride activation, chemical stability, and ease of product isolation [19] [20].

Polar aprotic solvents are generally preferred for nucleophilic fluorination reactions. Dimethylsulfoxide provides excellent fluoride solubility and high reaction rates but complicates product purification due to its high boiling point and hygroscopic nature [5] [19]. Dimethylformamide offers similar benefits with somewhat easier workup procedures.

Acetonitrile represents an excellent compromise, providing good fluoride solubility, moderate reaction rates, and straightforward product isolation. Its relatively low boiling point (82°C) facilitates solvent removal, while its chemical stability under fluorination conditions makes it suitable for extended reaction times [5] [11].

Ethereal solvents such as 1,2-dimethoxyethane have shown unique benefits in electrochemical fluorination, where they can enhance fluoride nucleophilicity while suppressing over-oxidation of substrates and products [19]. These solvents also demonstrate excellent compatibility with fluorinating agents.

Fluorinated solvents offer superior chemical inertness but may present environmental and cost concerns. Hexafluoroisopropanol has emerged as a promising alternative, providing excellent fluoride activation while maintaining good environmental compatibility [20].

Solvent mixtures can provide synergistic effects, with combinations such as acetonitrile-toluene or DMF-THF offering improved reaction profiles compared to individual solvents. These mixtures can optimize both phase transfer and reaction kinetics [19].

Catalyst Influences

Catalyst selection and optimization represent crucial factors in determining the efficiency and selectivity of fluorinated picolinate synthesis. Different catalytic systems offer unique advantages and limitations that must be carefully balanced for optimal results [21] [22] [23].

Copper-based catalysts have proven particularly effective for fluorination reactions. Copper nitrate serves as an excellent catalyst for direct fluorination, facilitating selective introduction of fluorine while preventing over-fluorination [15] [16]. Copper(II) triflate complexes such as Cu(OTf)2(Py)4 have shown outstanding performance in nucleophilic fluorination, providing high yields and excellent selectivity [11].

Phase transfer catalysts play crucial roles in nucleophilic fluorination reactions. Quaternary ammonium salts such as tetrabutylammonium bromide and tetraphenylphosphonium chloride enhance fluoride nucleophilicity by forming ion pairs that increase solubility in organic media [5] [24]. Crown ethers and cryptands provide complementary activation by complexing with alkali metal cations [6] [10].

Organocatalysts offer environmentally benign alternatives to metal-based systems. Chiral bis-urea catalysts have demonstrated remarkable effectiveness in asymmetric fluorination reactions, providing high enantioselectivities while operating under mild conditions [25] [26]. These catalysts function through hydrogen bonding interactions that activate both the fluoride nucleophile and the electrophilic substrate.

Heterogeneous catalysts provide advantages for industrial applications, including easy separation and potential recyclability. Supported metal fluorides and ion-exchange resins modified with fluoride-activating groups have shown promise for continuous flow processes [24].

Catalyst loading optimization is critical for economic viability. Studies have shown that loadings of 0.5-2 mol% typically provide moderate yields, while 5-30 mol% loadings achieve excellent yields but increase process costs[optimization_table]. The optimal loading depends on the specific catalyst-substrate combination and reaction conditions.

Industrial-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of Methyl 5-cyano-3-fluoropicolinate requires careful consideration of multiple factors including economics, safety, environmental impact, and regulatory compliance [8] [27] [28].

Raw material costs represent a significant economic factor in industrial synthesis. Potassium fluoride offers the lowest cost fluorinating agent, while cesium fluoride provides higher reactivity at increased expense. Elemental fluorine requires specialized handling equipment but offers excellent atom economy[industrial_table].

Equipment requirements vary significantly among different synthetic approaches. Halex reactions require high-temperature reactors with HF-compatible materials, while direct fluorination demands specialized F2 gas handling systems. Nucleophilic fluorination with KF can utilize standard reactor designs, making it attractive for facilities without specialized fluorination equipment[industrial_table].

Process safety considerations are paramount in industrial fluorination. Hydrogen fluoride handling requires specialized training and equipment, while elemental fluorine presents significant fire and explosion hazards. Nucleophilic fluorination with solid fluoride salts generally offers improved safety profiles[industrial_table].

Waste management requirements differ substantially among methods. Halex reactions generate potassium chloride by-products that require disposal, while direct fluorination produces hydrogen fluoride that must be neutralized. Green chemistry approaches minimize waste generation but may require specialized processing equipment[industrial_table].

Energy consumption varies significantly with synthetic methodology. Halex reactions require substantial energy input for heating to 150-250°C, while direct fluorination operates at ambient temperatures. Mechanochemical approaches offer potential energy savings through solvent elimination[industrial_table].

Throughput capabilities determine the commercial viability of different synthetic routes. Halex processes can achieve high throughput with established technology, while emerging green methods may require further development for large-scale implementation[industrial_table].

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic routes for Methyl 5-cyano-3-fluoropicolinate has become increasingly important as pharmaceutical and agrochemical industries seek to reduce their environmental impact [29] [30] [31] [15].

Mechanochemical fluorination represents a breakthrough in green chemistry, eliminating the need for organic solvents while achieving excellent yields (85-95%). This approach uses potassium fluoride and quaternary ammonium salts in a solid-state reaction that completes within one hour under ambient conditions [29] [30]. The process eliminates toxic, high-boiling solvents and requires no inert atmosphere, making it highly suitable for industrial implementation.

Hydrogen bonding phase-transfer catalysis offers another green approach, using chiral bis-urea catalysts to activate alkali metal fluorides through hydrogen bonding interactions. This methodology operates under mild conditions (25-110°C) and provides excellent enantioselectivities (80-99%) while minimizing waste generation [25] [26].

Continuous flow processing provides significant advantages for green synthesis, including improved heat and mass transfer, reduced waste generation, and enhanced safety profiles. Microreactor technology enables precise control of reaction parameters while minimizing environmental impact [31].

Solvent-free methodologies eliminate the environmental burden associated with organic solvent use and disposal. Ionic liquid systems can serve as both solvent and catalyst, providing excellent fluoride activation while remaining recoverable and reusable [19].

Aqueous fluorination methods utilize water as a green solvent, although yields are typically lower (50-80%) compared to organic systems. These approaches are particularly attractive for pharmaceutical applications where solvent residues must be minimized[green_table].

Energy-efficient processes focus on reducing the energy requirements of fluorination reactions. Photochemical fluorination using LED irradiation provides excellent functional group tolerance while operating at ambient temperatures [32]. Electrochemical methods offer precise control of reaction conditions while minimizing energy consumption [19].

Recyclable catalyst systems reduce waste generation and improve process economics. Supported organocatalysts and immobilized phase-transfer agents can be recovered and reused multiple times without significant loss of activity[green_table].